Home > Products > Screening Compounds P80418 > N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide
N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide -

N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide

Catalog Number: EVT-4353325
CAS Number:
Molecular Formula: C23H21FN2O6S
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide

Compound Description: This compound is a hydrazinecarboxamide derivative synthesized and characterized as a potential antifungal agent. It demonstrated antifungal activity against four different fungal strains in vitro. Its structure features a 1,3-benzodioxole moiety linked to an imidazole-containing chain and a hydrazinecarboxamide group. []

Relevance: This compound shares the 1,3-benzodioxole moiety with N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide. Additionally, both compounds are investigated for their potential biological activity, highlighting the relevance of this structural feature in medicinal chemistry. []

(2S)-1-[4-(2-{6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is a potent, orally bioavailable purine-based Hsp90 inhibitor. It displayed promising in vitro and in vivo activity against multiple human cancer xenograft models, leading to its selection as a clinical candidate. Structurally, it features a 1,3-benzodioxole group linked to a purine scaffold through a sulfur atom, along with a piperidine and a hydroxypropanone moiety. []

Relevance: Similar to N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide, MPC-3100 contains a 1,3-benzodioxole group, suggesting potential shared chemical properties or biological activity profiles between the two compounds. Furthermore, the presence of sulfur linkages in both compounds suggests that they may belong to a similar class of compounds with potential pharmacological applications. []

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a potent and selective dual-specific c-Src/Abl kinase inhibitor with excellent pharmacokinetic properties. It effectively inhibited tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model and increased survival in a human pancreatic cancer model. Its structure includes a 1,3-benzodioxole ring system connected to a quinazoline core, along with piperazine and tetrahydropyran substituents. []

Relevance: While structurally distinct from N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide, AZD0530's inclusion of a 1,3-benzodioxole moiety highlights the significance of this group in developing bioactive molecules, particularly as kinase inhibitors. This suggests that the target compound, with its 1,3-benzodioxole group, could also possess potential as a kinase inhibitor. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This compound is a thiophene-2-carboxamide derivative designed as a potential anticancer agent based on the structure of OSI-930 (a c-kit and VEGFR2 inhibitor). It demonstrated promising activity by inhibiting VEGFR1, VEGF-induced HUVEC cell migration, and P-gp efflux pumps, leading to enhanced anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells. []

Relevance: Both 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide and N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide possess a 1,3-benzodioxole moiety and a 4-fluorophenyl group. This structural similarity, combined with the focus on developing anticancer agents, suggests a potential overlap in their mechanisms of action or target pathways. []

2,4-Diarylpyrrolidine-3-carboxylic acids

Compound Description: This class of compounds represents potent and selective ETA-selective endothelin receptor antagonists discovered through pharmacophore analysis. They were designed as replacements for the indane ring in the known endothelin receptor antagonist SB 209670. Specifically, 2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acids with various N-substituents were synthesized and evaluated. One potent compound from this class is A-127722, featuring an N,N-dibutylacetamide substituent, which exhibits high selectivity for the ETA receptor and potent antagonism of ET-1-induced vasoconstriction. []

Relevance: Although N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide does not belong to the pyrrolidine-carboxylic acid class, the study highlights the importance of incorporating a 1,3-benzodioxole moiety within structures targeting endothelin receptors. This suggests that N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide might also exhibit some affinity or activity towards these receptors. []

Properties

Product Name

N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(N-(4-ethoxyphenyl)sulfonyl-4-fluoroanilino)acetamide

Molecular Formula

C23H21FN2O6S

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C23H21FN2O6S/c1-2-30-19-8-10-20(11-9-19)33(28,29)26(18-6-3-16(24)4-7-18)14-23(27)25-17-5-12-21-22(13-17)32-15-31-21/h3-13H,2,14-15H2,1H3,(H,25,27)

InChI Key

NFYFYWYHVYGRBS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.